tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate

Chiral building block Asymmetric synthesis Enantiomeric purity

tert-Butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate (CAS 202267-26-3), also referred to as (3S)-TFAP-Boc, is a chiral pyrrolidine derivative with molecular formula C₁₁H₁₇F₃N₂O₃ and molecular weight 282.26 g/mol. It features a pyrrolidine ring bearing a stereodefined (3S)-trifluoroacetamido substituent and an N-Boc (tert-butoxycarbonyl) protecting group, making it a versatile intermediate in medicinal chemistry for constructing bioactive molecules targeting CNS disorders and cancer.

Molecular Formula C11H17F3N2O3
Molecular Weight 282.26 g/mol
CAS No. 202267-26-3
Cat. No. B3114581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate
CAS202267-26-3
Molecular FormulaC11H17F3N2O3
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F
InChIInChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-5-4-7(6-16)15-8(17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,17)/t7-/m0/s1
InChIKeyAGQSXQUMNKZASE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate (CAS 202267-26-3): A Chiral Pyrrolidine Building Block for Asymmetric Synthesis


tert-Butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate (CAS 202267-26-3), also referred to as (3S)-TFAP-Boc, is a chiral pyrrolidine derivative with molecular formula C₁₁H₁₇F₃N₂O₃ and molecular weight 282.26 g/mol [1]. It features a pyrrolidine ring bearing a stereodefined (3S)-trifluoroacetamido substituent and an N-Boc (tert-butoxycarbonyl) protecting group, making it a versatile intermediate in medicinal chemistry for constructing bioactive molecules targeting CNS disorders and cancer [1]. The compound is supplied by multiple vendors at purities of 95–98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why tert-Butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate Cannot Be Replaced by Racemic or Deprotected Analogs


Substituting this compound with its racemic counterpart (CAS 1159981-92-6, available as N-BOC-protected 3-(trifluoroacetyl)pyrrolidine without defined stereochemistry ) introduces a 1:1 mixture of (3S)- and (3R)-enantiomers, which can lead to divergent biological activity or require costly chiral resolution downstream. The orthogonal protection strategy—combining an acid-labile Boc group on the ring nitrogen with a base-labile trifluoroacetamide on the 3-amino position—enables sequential, chemoselective deprotection that is not achievable with single-protecting-group analogs such as tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5) [1]. The electron-withdrawing trifluoroacetyl group further modulates the nucleophilicity and metabolic stability of derived compounds in ways that acetyl or benzoyl analogs cannot replicate [2].

Quantitative Differentiation Evidence for tert-Butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate vs. Comparators


Enantiomeric Purity: Defined (3S) Stereochemistry vs. Racemic Mixture

The target compound bears a defined (3S) configuration at the pyrrolidine 3-position, as confirmed by its SMILES notation (CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)C(F)(F)F) and InChI Key (AGQSXQUMNKZASE-ZETCQYMHSA-N) [1]. In contrast, the commercially available analog 3-(trifluoroacetyl)pyrrolidine, N-BOC protected (CAS 1159981-92-6) is supplied as an undefined stereoisomer mixture . For chiral drug synthesis, the (3S)-enantiomer ensures stereochemical fidelity in downstream coupling reactions; racemic material would yield diastereomeric mixtures requiring separation, typically reducing overall yield by ≥50% if only one enantiomer is desired.

Chiral building block Asymmetric synthesis Enantiomeric purity

Orthogonal Protection: Dual Boc/Trifluoroacetyl vs. Single-Protecting-Group Analogs

The compound uniquely combines an acid-labile Boc carbamate on the pyrrolidine nitrogen with a base-labile trifluoroacetamide on the exocyclic 3-amino group [1]. The Boc group is stable under basic conditions (pH > 8) and cleaved with TFA or HCl/dioxane; the trifluoroacetamide is stable to acidic conditions (including TFA used for Boc removal) and cleaved under mild basic conditions (e.g., aqueous Na₂CO₃, NH₃/MeOH) [2]. By contrast, the precursor tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5) bears only a single Boc protecting group and offers no orthogonal deprotection capability. The deprotected analog (3S)-(-)-3-(trifluoroacetamido)pyrrolidine hydrochloride (CAS 132883-43-3) lacks the Boc group entirely and thus cannot be used in synthetic sequences requiring N-protection of the pyrrolidine ring.

Orthogonal protection Solid-phase synthesis Chemoselective deprotection

Vendor Batch QC: Verified Purity 96–98% with Multi-Technique Analytical Documentation

Bidepharm supplies the compound at a standard purity of 96% and provides batch-specific QC data including NMR, HPLC, and GC spectra . Leyan (Shanghai Haohong Biomedical) lists the compound at 98% purity (Catalog No. 1727483) . CheMenu offers the compound at 95%+ purity (Catalog No. CM735011) . For the racemic comparator 3-(trifluoroacetyl)pyrrolidine, N-BOC protected (CAS 1159981-92-6), Apollo Scientific does not specify a purity grade on the public product page, and no batch QC documentation is indicated . This transparency in analytical characterization for the (3S)-enantiomer supports procurement decisions where documented purity is a prerequisite for reproducibility in GLP or patent-supporting studies.

Quality control Batch analysis Procurement specification

Trifluoroacetyl Electronic Modulation: Enhanced Electrophilicity vs. Acetyl-Protected Analogs

The trifluoroacetyl (TFAc) group exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.80 for CF₃ vs. σₚ ≈ 0.50 for CH₃ in acetyl) that enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic substitution and condensation reactions [1]. This electronic property is exploited in the synthesis of pyrrolidine-based neuraminidase inhibitors, where the trifluoroacetamido-methyl substituent contributed to potent inhibitory activity (IC₅₀ = 0.2 μM against influenza NA type A) [2]. By contrast, an acetyl-protected analog (e.g., N-acetyl rather than N-trifluoroacetyl) would have reduced electrophilicity and may undergo competing enzymatic hydrolysis, whereas the trifluoroacetyl group has been associated with enhanced metabolic stability in derived peptidomimetics [1]. Direct comparative enzymatic or metabolic stability data for this specific building block vs. its acetyl analog are not available in the published literature.

Electron-withdrawing group Nucleophilic substitution Metabolic stability

Predicted Physicochemical Profile: Computed Properties Supporting Drug-Likeness of Derived Compounds

The compound has computed physicochemical properties relevant to its use as a drug intermediate building block. Predicted values include density = 1.26 ± 0.1 g/cm³, boiling point = 340.6 ± 42.0 °C, and pKa = 10.76 ± 0.20 [1]. The molecular weight of 282.26 g/mol and the presence of both hydrogen bond donors (1, the trifluoroacetamide NH) and acceptors (multiple, including carbonyl oxygens and fluorine atoms) place derived compounds within favorable drug-like property space when coupled with appropriate partners. In comparison, the deprotected hydrochloride salt (3S)-(-)-3-(trifluoroacetamido)pyrrolidine hydrochloride (CAS 132883-43-3, MW 218.60 g/mol) lacks the Boc-protected ring nitrogen, making it unsuitable for synthetic sequences where the pyrrolidine NH must remain masked .

Physicochemical properties Drug-likeness Lead optimization

Optimal Application Scenarios for tert-Butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate Based on Differential Evidence


Enantioselective Synthesis of CNS-Targeted Small Molecule Drug Candidates

The defined (3S) stereochemistry [1] makes this compound the preferred choice for constructing chiral pyrrolidine-containing drug candidates targeting CNS disorders, where enantiomeric purity directly impacts receptor binding selectivity and therapeutic index. The orthogonal Boc/trifluoroacetyl protection enables sequential functionalization of the pyrrolidine ring nitrogen and the 3-amino position without protecting group interference, streamlining the synthesis of complex CNS-active molecules [1]. This is particularly valuable in programs where both the pyrrolidine scaffold and the trifluoroacetamido group contribute to target engagement, as demonstrated in influenza neuraminidase inhibitor series where the trifluoroacetamido-methyl pyrrolidine motif achieved IC₅₀ = 0.2 μM potency [2].

Parallel Library Synthesis and High-Throughput Medicinal Chemistry Campaigns

The combination of documented batch QC with NMR, HPLC, and GC from multiple vendors at 95–98% purity ensures reproducibility across large parallel synthesis campaigns. The building block can be selectively deprotected at either the Boc site (acidic conditions) or the trifluoroacetamide site (basic conditions), enabling divergent library construction from a single intermediate. This orthogonal reactivity, not available with the single-protection analogs , reduces the number of distinct building blocks required in a library synthesis workflow and minimizes the synthetic steps needed to generate diverse screening compounds.

Peptidomimetic and Protease Inhibitor Development Requiring Metabolic Stability

The trifluoroacetyl group has been associated with enhanced metabolic stability in peptidomimetic compounds [1]. When incorporated into protease inhibitor scaffolds—such as cathepsin inhibitors or dipeptidyl peptidase IV (DPP-IV) inhibitors where pyrrolidine cores are common pharmacophores —this building block may confer improved pharmacokinetic profiles compared to acetyl-protected analogs. The electron-withdrawing nature of the CF₃ group (σₚ ≈ 0.80) also polarizes the adjacent amide bond, potentially enhancing target binding interactions in protease active sites where electrophilic amide contacts are mechanistically relevant.

Reference Standard and Impurity Profiling in Generic Drug Development

Given its role as a chiral intermediate in pharmaceutical synthesis, this compound can serve as a reference standard or starting material for synthesizing identified impurities in ANDA (Abbreviated New Drug Application) submissions. The (3S)-TFAP-Boc scaffold is structurally related to intermediates used in the synthesis of nirmatrelvir-related compounds containing trifluoroacetamido-pyrrolidine motifs [3]. The well-documented analytical characterization from vendors supports its use in method development, method validation (AMV), and quality control (QC) applications where impurity traceability to pharmacopeial standards (USP or EP) is required.

Quote Request

Request a Quote for tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.